molecular formula C12H10O7S2 B12681585 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid CAS No. 54363-41-6

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid

Katalognummer: B12681585
CAS-Nummer: 54363-41-6
Molekulargewicht: 330.3 g/mol
InChI-Schlüssel: MCOAIRDUSRWQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid is a complex aromatic sulfonic acid derivative. This compound is characterized by the presence of multiple hydroxyl and sulfonyl groups attached to a benzene ring, making it a highly functionalized molecule. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid typically involves the sulfonation of benzene derivatives. One common method is to heat benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . This reaction introduces sulfonic acid groups onto the benzene ring.

Another approach involves the reaction of benzene with sulfur trioxide in the presence of sulfuric acid, which also results in the formation of sulfonic acid derivatives .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The process involves the controlled addition of sulfur trioxide to benzene in a continuous flow reactor, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

54363-41-6

Molekularformel

C12H10O7S2

Molekulargewicht

330.3 g/mol

IUPAC-Name

2-hydroxy-5-(4-hydroxyphenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C12H10O7S2/c13-8-1-3-9(4-2-8)20(15,16)10-5-6-11(14)12(7-10)21(17,18)19/h1-7,13-14H,(H,17,18,19)

InChI-Schlüssel

MCOAIRDUSRWQKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.